2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane
Overview
Description
Phenethyl acetate is a related compound that is an ester resulting from the condensation of acetic acid and phenethyl alcohol . It is found in a range of fruits and biological products . It is a colorless liquid with a rose and honey scent and a raspberry-like taste .
Synthesis Analysis
The synthesis of related compounds, such as 2-(2-phenylethyl)chromones, has been studied . These compounds were isolated from the resinous heartwood of Aquilaria sinensis . The chemical structures of these new compounds were elucidated by 1D and 2D NMR and MS data, single-crystal X-ray diffraction analysis, and electronic circular dichroism (ECD) calculations .Chemical Reactions Analysis
A total of fifty-six chromones, including various types of 2-(2-phenylethyl)chromones, were characterized by HPLC/DAD/ESI/MS/MS in three agarwood samples . The characteristic fragmentation behavior of these chromones was described for the first time .Physical and Chemical Properties Analysis
Phenylethyl alcohol, a related compound, has a molecular formula of C8H10O and a molar mass of 122.1644 g/mol .Scientific Research Applications
Fluorescent Molecular Probes
One of the significant applications of derivatives related to 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane is in the development of fluorescent molecular probes. These probes are designed for ultrasensitive detection, capable of studying various biological events and processes due to their strong solvent-dependent fluorescence. This fluorescence arises from an intramolecular charge transfer, highlighting their utility in solvatochromic dye applications and offering a pathway for the development of novel fluorescent probes for biological research (Diwu et al., 1997).
Molecular Structure and Interaction
Research on isomorphous but not strictly isostructural compounds, such as (2RS,4RS)-7-Fluoro-2-(2-phenylethyl)-2,3,4,5-tetrahydro-1H-1,4-epoxy-1-benzazepine, provides insights into the molecular conformations and intermolecular interactions of these compounds. The slight differences in unit-cell dimensions and molecular conformations have significant implications for understanding the structural basis of molecular interactions, which is essential for material science and drug design (Blanco et al., 2012).
Advances in Thermoset Materials
The development of low-dissipation thermosets from oligo(2,6-dimethyl phenylene oxide)-containing benzoxazines represents a leap in materials science, particularly for high-frequency communication applications. These thermosets show superior thermal and dielectric properties, indicating the role of this compound related compounds in enhancing the performance of insulating materials (Chen et al., 2018).
Ortho-functionalized Arylboronic Acids Synthesis
A derivative of protected phenylboronic acid showcases the methodology for synthesizing ortho-functionalized arylboronic acids and 1,3-dihydro-1-hydroxybenzo[c][2,1]oxaboroles. These compounds are of interest for their potential applications in organic synthesis and medicinal chemistry, demonstrating the versatility of this compound derivatives in facilitating chemical transformations (Da̧browski et al., 2007).
Novel Chemical Sensors
The development of ion-selective electrodes based on bifunctional-symmetrical boron receptors for dopamine/2-phenylethylamine sensitivity represents an application in analytical chemistry. These sensors, utilizing compounds related to this compound, exhibit potentiometric sensitivity and selectivity, underlining their importance in the development of precise analytical tools (Durka et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that phenethylamine derivatives, which include 2-(2-phenylethyl)-1,3,6,2-dioxazaborocane, often interact with various receptors in the human body . For instance, phenethylamine itself is known to bind to the trace amine-associated receptor 1 (TAAR1) and inhibit vesicular monoamine transporter 2 (VMAT2) in monoamine neurons .
Mode of Action
Phenethylamine, a related compound, regulates monoamine neurotransmission by binding to taar1 and inhibiting vmat2 in monoamine neurons . It’s plausible that this compound may have a similar interaction with its targets, leading to changes in neurotransmission.
Biochemical Pathways
Phenethylamine, a structurally similar compound, is known to be involved in the shikimate and ehrlich pathways . These pathways are responsible for the biosynthesis of aromatic compounds, including 2-phenylethanol .
Pharmacokinetics
Phenethylamine, a related compound, is primarily metabolized by monoamine oxidase b (mao-b) and other enzymes . The half-life of phenethylamine is approximately 5-10 minutes for exogenous sources and about 30 seconds for endogenous sources . These properties could potentially provide insight into the ADME properties of this compound.
Result of Action
Phenethylamine, a related compound, acts as a central nervous system stimulant in humans . It’s plausible that this compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the production of 2-phenylethanol, a related compound, can be enhanced by certain elicitors such as ferrous sulfate and methyl jasmonate . Similarly, the action of this compound could potentially be influenced by environmental factors.
Properties
IUPAC Name |
2-(2-phenylethyl)-1,3,6,2-dioxazaborocane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO2/c1-2-4-12(5-3-1)6-7-13-15-10-8-14-9-11-16-13/h1-5,14H,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYNBCZSIYCXIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)CCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90639929 | |
Record name | 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90639929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4848-04-8 | |
Record name | 2-(2-Phenylethyl)-1,3,6,2-dioxazaborocane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90639929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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